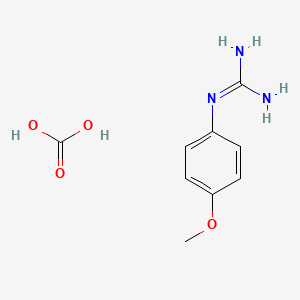

4-Methoxyphenylguanidine carbonate

Description

Contextual Significance of Guanidine (B92328) and Carbonate Motifs in Synthetic Design

The guanidine and carbonate motifs are independently recognized for their significant and versatile roles in synthetic organic chemistry.

The guanidine group , with its HNC(NH₂)₂ core, is a highly basic and polar functional group. wikipedia.org This high basicity, with the conjugate acid (guanidinium) having a pKₐH of 13.6, makes guanidines very strong organic bases, often categorized as "organosuperbases". wikipedia.orgrsc.org This property is harnessed in a variety of catalytic applications. nih.gov The guanidinium (B1211019) cation is exceptionally stable due to resonance delocalization of the positive charge across the three nitrogen atoms. wikipedia.org In medicinal chemistry and biochemistry, the guanidine moiety is a crucial pharmacophore found in the amino acid arginine and numerous natural products. researchgate.netnih.gov Its ability to form strong hydrogen bonds and engage in electrostatic interactions allows it to bind effectively to biological targets like enzymes and receptors. researchgate.net

The carbonate motif , characterized by a carbonyl group flanked by two oxygen atoms, is a versatile functional group in organic synthesis. mdpi.com Organic carbonates, both cyclic and linear, serve as important synthetic intermediates, reactive substrates, and increasingly as "green" solvents due to their low toxicity and biodegradability. mdpi.comrsc.org They participate in a wide array of chemical transformations, including decarboxylation, transesterification, and substitution reactions. mdpi.com In the context of transition metal catalysis, carbonate bases are often crucial components in mechanistic pathways such as concerted metalation-deprotonation (CMD), which is a key step in many C-H activation reactions. wikipedia.org The synthesis of carbonates from carbon dioxide is a significant area of research aimed at sustainable chemical production. researchgate.netnih.gov

Historical Development and Evolution of Related Synthetic Methodologies in Organic Chemistry

The synthetic methodologies for preparing guanidines and carbonates have evolved considerably over time, driven by the need for greater efficiency, milder reaction conditions, and improved safety profiles.

The synthesis of guanidines has progressed from classical multi-step procedures to more direct and catalytic methods. rsc.org Guanidine itself was first isolated in 1861 by the oxidative degradation of guanine. wikipedia.org Early laboratory syntheses often involved "guanylating agents" derived from thioureas or cyanamide (B42294), which sometimes required the use of toxic reagents like mercury salts. rsc.org Modern approaches have focused on developing catalytic systems to avoid stoichiometric and hazardous reagents. These include the use of carbodiimides as intermediates and the development of pyrazole (B372694) carboximidamide transfer reagents to avoid toxic metals. rsc.org More recent innovations involve organometallic and coordination compounds to catalyze guanidine synthesis, as well as palladium-catalyzed multi-component reactions that construct functionalized guanidines with high efficiency. rsc.orgorganic-chemistry.org

The synthesis of organic carbonates has undergone a significant "green" transformation. The conventional industrial method historically relied on the use of phosgene, a highly toxic and hazardous chemical. researchgate.net This has led to a global effort to develop phosgene-free synthetic routes. researchgate.net A major focus of modern carbonate synthesis is the utilization of carbon dioxide (CO₂) as a C1 building block, which aligns with the principles of green chemistry. researchgate.netrsc.org Catalytic systems, often involving transition metals, are employed to facilitate the reaction of CO₂ with alcohols or epoxides. nih.gov Electrosynthesis has also emerged as a promising sustainable alternative, using electricity to drive the conversion of CO₂ and alcohols into organic carbonates, thereby avoiding harsh chemical oxidants and toxic reactants. rsc.orgacs.org

Scope and Academic Relevance of Research on 4-Methoxyphenylguanidine Carbonate

Research on this compound is situated at the intersection of synthetic methodology, catalysis, and medicinal chemistry. While not as extensively studied as parent guanidine or simpler carbonates, its specific structure makes it a valuable tool for particular applications.

The compound serves as a key reagent in the synthesis of more complex molecules. For instance, it has been used in condensation reactions to prepare substituted pyrimidines, which are important heterocyclic scaffolds in medicinal chemistry. prepchem.com The academic relevance of this compound stems from its bifunctional nature. The guanidine moiety provides high basicity and the potential to act as a ligand, while the methoxyphenyl group can influence solubility and engage in π-stacking interactions.

In catalysis, guanidine derivatives are explored as ligands for transition metals. This compound has been noted for its role as a ligand for palladium catalysts used in cross-coupling reactions. vulcanchem.com Furthermore, the guanidine group itself is a known inhibitor of serine proteases, suggesting potential applications of its derivatives in drug development. vulcanchem.com The combination of the established biological relevance of the guanidine core with the methoxyphenyl substituent makes this compound and its derivatives interesting candidates for further investigation in pharmaceutical chemistry. researchgate.netvulcanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃N₃O₄ |

| Molecular Weight | 227.217 g/mol |

| Exact Mass | 227.091 g/mol vulcanchem.com |

This table presents key physicochemical data for the title compound.

Table 2: Evolution of Synthetic Methodologies

| Functional Group | Classical Methods | Modern / Evolved Methods |

| Guanidine | Oxidative degradation of natural products (e.g., guanine). wikipedia.org Use of guanylating agents like thioureas with mercury salts. rsc.org | Catalytic guanylation with cyanamide using scandium(III) triflate. organic-chemistry.org Palladium-catalyzed multi-component reactions. rsc.org |

| Organic Carbonate | Phosgenation of alcohols (uses highly toxic phosgene). researchgate.net | Catalytic conversion of CO₂ with alcohols or epoxides. nih.gov Electrosynthesis from CO₂ and alcohols. rsc.org |

This table summarizes the progression from older, often hazardous synthetic routes to more modern, efficient, and sustainable methods for preparing guanidines and organic carbonates.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13N3O4 |

|---|---|

Molecular Weight |

227.22 g/mol |

IUPAC Name |

carbonic acid;2-(4-methoxyphenyl)guanidine |

InChI |

InChI=1S/C8H11N3O.CH2O3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H2,2,3,4) |

InChI Key |

SMTHXGAYMWGCBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N.C(=O)(O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Methoxyphenylguanidine Carbonate and Its Analogues

Classical and Contemporary Approaches to Guanidine (B92328) Carbonate Formation

The construction of the N-arylguanidine core involves the formation of a carbon-nitrogen bond between an amine and a suitable guanylating agent. nih.gov Traditional methods often rely on reactive intermediates and stoichiometric reagents, while modern approaches leverage catalysis to achieve higher efficiency and broader substrate scope.

Methodologies Employing Substituted Thiourea (B124793) Precursors

The conversion of substituted thioureas into guanidines is a well-established and frequently utilized synthetic route. rsc.org This transformation typically involves a desulfurization-condensation sequence where the thiourea is activated and then reacted with an amine.

Classically, this activation has been accomplished using thiophilic heavy metal salts, such as mercuric chloride (HgCl₂) or copper(II) salts, in the presence of a tertiary amine to facilitate the desulfurization process. researchgate.netsigmaaldrich.com However, the toxicity and environmental hazards associated with heavy metals have spurred the development of safer alternatives. Reagents like cyanuric chloride (TCT) and o-iodoxybenzoic acid (IBX) have emerged as effective, less hazardous activating agents for this conversion. organic-chemistry.orgresearchgate.net

The reaction is generally understood to proceed through a carbodiimide (B86325) intermediate, which is subsequently attacked by an amine to yield the final guanidine product. researchgate.netorganic-chemistry.org Recent advancements have introduced photocatalytic methods that offer a greener approach. For instance, the use of catalysts like Ru(bpy)₃Cl₂ or metal-free phenazine (B1670421) ethosulfate under visible light irradiation can efficiently convert aryl-substituted thioureas to guanidines in environmentally benign solvents like water and ethanol. organic-chemistry.orgthieme-connect.com

Table 1: Comparison of Reagents for Guanidine Synthesis from Thiourea Precursors

| Reagent/Method | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Mercuric Chloride (HgCl₂) | Stoichiometric, with tertiary amine | Effective, widely used | Highly toxic, environmental hazard | researchgate.netsigmaaldrich.com |

| Cyanuric Chloride (TCT) | Stoichiometric | Eliminates heavy-metal waste | Stoichiometric waste | organic-chemistry.org |

| o-Iodoxybenzoic Acid (IBX) | Mild, with base (e.g., triethylamine) | Mild conditions, efficient | Oxidizing agent handling | researchgate.net |

| Ru(bpy)₃Cl₂ / Visible Light | Photocatalytic, water/ethanol, room temp. | Green, mild, catalytic | Requires light source, catalyst cost | organic-chemistry.org |

Strategic Incorporations of Aryl Amines with Guanylating Reagents

The direct guanylation of aryl amines, such as p-anisidine, with an electrophilic C1 source is the most direct and atom-economical pathway to N-arylguanidines. rsc.orgnih.gov A variety of guanylating agents have been developed for this purpose, each with distinct reactivity profiles and applications.

Cyanamides : The reaction of an aryl amine with cyanamide (B42294) is a straightforward approach. For the synthesis of N-(4-methoxyphenyl)guanidine specifically, the reaction between p-methoxyaniline and cyanamide can be effectively catalyzed by scandium(III) triflate [Sc(OTf)₃] in water, providing good yields under mild conditions. organic-chemistry.orgchemicalbook.com A patented industrial process describes the direct synthesis of guanidine carbonate from a cyanamide aqueous solution by reacting it with carbon dioxide and ammonia (B1221849). google.com

Carbodiimides : The addition of amines to carbodiimides is a highly efficient method for preparing trisubstituted guanidines. nih.gov This reaction can be uncatalyzed for highly nucleophilic amines but often requires catalysis for less reactive aryl amines. rsc.org Lewis acids such as ytterbium triflate (Yb(OTf)₃) and various main group and transition metal complexes have proven to be effective catalysts, with some reactions proceeding under solvent-free conditions. rsc.orgorganic-chemistry.org

Isothioureas and Other Reagents : Protected S-methylisothioureas, like N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea, are widely used guanylating agents that react reliably with a range of amines. researchgate.net Other specialized reagents include pyrazole-carboxamidines and repurposed amide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which can effectively guanylate anilines. researchgate.netacs.org

Table 2: Selected Guanylating Agents for Aryl Amines

| Guanylating Agent | Catalyst / Conditions | Target Guanidine Type | Key Features | Citations |

|---|---|---|---|---|

| Cyanamide | Sc(OTf)₃, Water, 100 °C | Mono- or Di-substituted | Good for primary aryl amines, aqueous media | organic-chemistry.orgchemicalbook.com |

| Carbodiimides | Yb(OTf)₃, Solvent-free | Tri-substituted | Atom-economical, broad scope with catalysis | rsc.orgorganic-chemistry.org |

| N,N′-bis(Boc)-S-methylisothiourea | HgCl₂ or other activators | Protected | Versatile, reliable, produces protected guanidines | researchgate.net |

Base-Catalyzed Routes to N-Arylguanidine Carbonates

The role of a base is critical in many guanidine syntheses, serving to deprotonate the amine nucleophile, neutralize acidic byproducts, or act as a catalyst itself. The formation of the carbonate salt of 4-methoxyphenylguanidine inherently involves the capture of carbonic acid or carbon dioxide.

In many of the aforementioned synthetic routes, a base is explicitly added. For example, the copper-catalyzed three-component reaction of an arylboronic acid, a cyanamide, and an amine to form N-aryl guanidines employs potassium carbonate (K₂CO₃). organic-chemistry.org Photocatalytic syntheses from thioureas also utilize bases like K₂CO₃ or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgthieme-connect.com

The direct formation of the guanidine carbonate salt can be achieved by introducing carbon dioxide into the reaction mixture. In one patented method, guanidine carbonate is isolated from industrial streams containing urea (B33335) and ammonia by carefully controlling temperature and pressure to utilize the inherent carbon dioxide content for carbonate salt formation. google.com In another, gaseous carbon dioxide is passed through a solution to directly yield guanidine carbonate. google.comchemicalbook.com The basicity of the guanidine product itself facilitates the capture of CO₂ from the air or from the reaction, forming a stable crystalline carbonate salt, a principle also observed in CO₂ capture studies using guanidine-functionalized polymers. acs.org

Green Chemistry Principles in the Preparation of 4-Methoxyphenylguanidine Carbonate

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. Key goals include the reduction of waste, elimination of toxic solvents and reagents, and the use of renewable resources. researchgate.net

Development of Solvent-Free Reaction Systems

Eliminating volatile organic solvents is a primary objective of green chemistry, as it reduces environmental impact, cost, and safety hazards. Several modern guanidination methods have been successfully adapted to solvent-free (neat) conditions.

For example, the ytterbium triflate-catalyzed addition of amines to carbodiimides proceeds efficiently without a solvent. organic-chemistry.org Similarly, low loadings of lithium triethylborohydride can catalyze the hydroamination of carbodiimides under mild, solvent-free conditions. organic-chemistry.org Guanidine hydrochloride itself has been employed as an organocatalyst in one-pot, three-component reactions under solvent-free thermal conditions, showcasing the potential for waste reduction. researchgate.net These methods offer significant advantages in terms of operational simplicity, reduced waste, and lower environmental footprint.

Utilization of Sustainable and Renewable Reagents

The shift towards sustainability involves replacing hazardous or non-renewable reagents with greener alternatives and employing catalytic rather than stoichiometric processes.

Water as a Benign Solvent : Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several advanced guanylation procedures have been developed to run in aqueous media. The Sc(OTf)₃-catalyzed reaction of amines with cyanamide is a prime example. organic-chemistry.org Furthermore, metal-free photocatalytic syntheses of guanidines from thioureas have been successfully demonstrated in water. thieme-connect.com

Recyclable Catalysts : The use of recyclable catalysts enhances the sustainability of a process. Guanidine hydrochloride has been shown to be an effective and recyclable organocatalyst for various transformations in water, aligning with green chemistry principles. researchgate.netresearchgate.net

Photocatalysis and Biosynthesis : The use of visible light as a clean energy source for photocatalytic reactions represents a significant green advancement. organic-chemistry.orgthieme-connect.com Looking further ahead, the concept of biosynthesis offers the ultimate sustainable route. A de novo guanidine biosynthesis pathway has been proposed that utilizes CO₂ and nitrate (B79036) or ammonia as feedstocks, with the energy supplied by photosynthesis in engineered cyanobacteria, demonstrating a potential future for the renewable production of nitrogen-rich compounds like guanidine. rsc.org

Atom Economy Considerations in Synthetic Route Design

The principle of atom economy, a cornerstone of green chemistry, is crucial in evaluating the efficiency of synthetic routes for this compound. This concept assesses the extent to which atoms from the starting materials are incorporated into the final product. wikipedia.org Traditional syntheses of guanidines often exhibit poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. rsc.orgrsc.org

Catalytic reactions, however, present a more atom-economical alternative. rsc.orgrsc.org The metal-mediated catalytic addition of amines to carbodiimides, for instance, is a highly efficient method for creating N-substituted guanidines. rsc.org This approach, along with the development of catalysts for the hydroamination of carbodiimides, represents a significant step towards safer, simpler, and more efficient guanidine synthesis. rsc.orgpku.edu.cn Lanthanide-based catalysts, such as simple lanthanide amides and ytterbium triflate, have proven effective in the guanylation of amines with carbodiimides under mild, solvent-free conditions, accommodating a wide range of substrates. acs.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Guanidines based on Atom Economy

| Synthetic Strategy | Key Features | Atom Economy Consideration | Key Byproducts |

|---|---|---|---|

| Classical Stoichiometric Methods | Use of guanylating agents like S-methylisothiourea or reagents like phosphorus oxychloride. google.com | Generally low due to stoichiometric byproducts. rsc.orgrsc.org | Salts, urea derivatives, or other large waste streams. wikipedia.org |

| Catalytic Addition to Carbodiimides | Metal-mediated (e.g., Lanthanides, Ru) addition of amines to carbodiimides. rsc.orgacs.orgorganic-chemistry.org | High, as it is an addition reaction with minimal waste. rsc.orgpku.edu.cn | Ideally, none, as the catalyst is regenerated. |

| Catalytic Guanylation with Cyanamide | Scandium(III) triflate catalyzed reaction of amines with cyanamide in water. organic-chemistry.org | High, representing a direct addition to the amine. | Minimal, with water often being the solvent. |

| One-Pot Multicomponent Reactions | Sequential addition of reagents in a single vessel to build the final product. mdpi.com | Potentially high, as it incorporates multiple building blocks efficiently. mdpi.com | Dependent on the specific sequence and reagents used. |

Divergent Synthesis of Structurally Related N-Substituted Guanidine Carbonates

The structural diversity of N-substituted guanidine carbonates is crucial for their application in medicinal chemistry and materials science. nih.gov Divergent synthesis, which allows for the creation of a library of related compounds from a common intermediate, is a powerful strategy to achieve this.

Several methods exist to introduce a wide array of aryl and alkyl groups onto a guanidine scaffold. One common approach involves the use of versatile guanylating agents that can react with a broad range of amines. For instance, a one-pot synthesis can be employed where an azidochalcone is converted to an iminophosphorane, which then reacts with an isocyanate to form a carbodiimide in situ. mdpi.com This intermediate is immediately treated with various amines to produce a diverse set of trisubstituted guanidines. mdpi.com

Another powerful technique is the use of tailor-made precursors for guanidinylation. Precursors based on N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be used to introduce alkylated guanidine groups onto a primary amine. nih.gov This method allows for specific modifications, such as methylation on different nitrogen atoms of the guanidine group, leading to significant shifts in the final molecule's properties. nih.gov

Palladium-catalyzed reactions also offer a route to functionalized guanidines. For example, a cascade reaction involving azides, isonitriles, and amines can produce various N-acyl, N-sulfonyl, and N-phosphoryl guanidines. organic-chemistry.org Similarly, copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines provide an operationally simple path to trisubstituted N-aryl guanidines. organic-chemistry.org The modular design of these synthetic routes facilitates the generation of diverse compound libraries by simply varying one of the components. rsc.org

The development of stereoselective methods to synthesize chiral guanidines is of great importance, as the stereochemistry of these compounds can dramatically influence their biological activity. rsc.orgresearchgate.net Chiral guanidines and their derivatives have emerged as powerful organocatalysts, largely due to their strong basicity and ability to act as hydrogen-bond donors. rsc.orgresearchgate.netrsc.org

One primary strategy for asymmetric synthesis is the use of a chiral auxiliary . ethz.ch An enantiopure group is attached to the substrate to direct the stereochemical outcome of a reaction. ethz.ch This auxiliary is later removed. For example, a chiral amine can be converted into a guanidine, and this chiral moiety can influence subsequent reactions before being cleaved. ethz.chiranarze.ir

Asymmetric catalysis provides a more efficient approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. ethz.chnih.gov Various structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic types, have been developed and successfully used in numerous organic transformations. rsc.orgresearchgate.netiranarze.ir These catalysts can activate substrates through dual hydrogen bonding, leading to high efficiency and enantioselectivity. iranarze.ir The combination of chiral guanidines with metal species has further expanded their catalytic utility. rsc.orgresearchgate.net

A directed stereoselective guanidinylation of alkenes has also been described, where a guanidine unit is delivered as an intact fragment by a directing group like a hydroxy or carboxy function, often with high stereocontrol. nih.gov Palladium-catalyzed carboamination reactions of N-allylguanidines bearing cleavable protecting groups can produce cyclic guanidine products with high diastereoselectivity. nih.gov

Table 2: Approaches to Stereoselective Guanidine Synthesis

| Synthetic Approach | Description | Advantages | Key Considerations |

|---|---|---|---|

| Chiral Auxiliary | A removable, enantiopure group is attached to the substrate to control stereochemistry. ethz.ch | Well-established; predictable control over stereochemistry. youtube.com | Requires additional steps for attachment and removal of the auxiliary. ethz.ch |

| Asymmetric Organocatalysis | Use of a chiral guanidine or guanidinium (B1211019) salt as a catalyst to induce enantioselectivity. rsc.orgnih.gov | High atom economy; structurally diverse catalysts are available. rsc.orgresearchgate.net | Catalyst design is crucial for high efficiency and stereoselectivity. iranarze.ir |

| Directed Guanidinylation | An existing functional group on the substrate directs the delivery of the guanidine moiety. nih.gov | High stereocontrol; mild reaction conditions. nih.gov | Requires the presence of a suitable directing group. |

| Metal-Catalyzed Carboamination | Palladium-catalyzed cyclization of N-allylguanidines to form cyclic structures. nih.gov | Forms C-N and C-C bonds in a single step with high diastereoselectivity. nih.gov | Success is dependent on the protecting groups on the guanidine. nih.gov |

Mechanistic Investigations of Reactions Involving 4 Methoxyphenylguanidine Carbonate

Fundamental Studies of Basicity and Proton Transfer Processes of Guanidine (B92328) Carbonate Systems

The high basicity of guanidines is a defining feature of their chemistry. This property is attributed to the exceptional resonance stabilization of the corresponding conjugate acid, the guanidinium (B1211019) cation. wikipedia.org Upon protonation, the positive charge is delocalized over the central carbon and three nitrogen atoms, resulting in a highly stable, planar, and symmetric ion. wikipedia.org The pKaH of guanidinium is approximately 13.6, making guanidine a very strong base in aqueous solutions. wikipedia.org The substitution on the guanidine nitrogen atoms can modulate this basicity. For 4-Methoxyphenylguanidine, the electron-donating nature of the methoxy (B1213986) group on the phenyl ring is expected to increase the electron density on the guanidine nitrogens, thereby enhancing its basicity compared to an unsubstituted phenylguanidine.

Proton transfer is a fundamental process in many reactions involving guanidines. Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these processes. For instance, in the guanidine-catalyzed ring-opening of cyclic carbonates, a key step is the transfer of a proton from the nucleophilic amine to the guanidine catalyst. nih.gov This proton transfer facilitates the reaction by activating the nucleophile and stabilizing the transition states. Path integral molecular dynamics (PIMD) simulations combined with DFT calculations have also been used to study nuclear quantum effects, such as proton tunneling, in hydrogen-bonded systems analogous to those found in guanidine-mediated reactions. nih.gov These studies provide a detailed picture of the proton transfer dynamics, which are crucial for understanding the catalytic cycle of guanidine-based catalysts.

The interplay between the guanidine's basicity and proton transfer is also evident in CO2 capture technologies. Guanidino-functionalized aromatic compounds can react with CO2 in the presence of water to form bicarbonate salts through proton transfer. acs.org The efficiency of this process is directly related to the pKa of the guanidine derivative.

Catalytic Pathways and Kinetic Analyses in Organic Transformations

4-Methoxyphenylguanidine carbonate is an effective catalyst in a variety of organic transformations. Its catalytic activity stems from its ability to act as a potent base and to participate in hydrogen bonding interactions.

In the realm of organocatalysis, guanidines have been shown to be effective catalysts for reactions such as the ring-opening of cyclic carbonates. A general mechanism for the guanidine-catalyzed reaction of a cyclic carbonate with an amine involves a three-step pathway. nih.gov

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the cyclic carbonate. The guanidine catalyst, in this case, 4-Methoxyphenylguanidine, facilitates this step through hydrogen bonding.

Proton Transfer: The resulting zwitterionic intermediate then undergoes a proton transfer from the ammonium (B1175870) group to the basic nitrogen of the guanidine catalyst. This step is typically very fast, with a low activation energy barrier. nih.gov

Ring Opening: The final step involves the ring-opening of the carbonate, which is often the rate-determining step, leading to the formation of the product and regeneration of the guanidine catalyst. nih.gov

DFT calculations have been crucial in dissecting these pathways and determining the energetics of the intermediates and transition states. The table below summarizes the calculated Gibbs free energy changes for a model guanidine-catalyzed reaction.

| Reaction Step | Description | Relative Gibbs Free Energy (kcal/mol) |

| TS1 | Nucleophilic attack of amine onto carbonate | Highest energy transition state |

| IR1 | Zwitterionic intermediate | Unstable |

| TS2 | Proton transfer to guanidine | Low activation energy |

| IR2 | Ion-pair intermediate | More stable than IR1 |

| TS3 | Ring-opening | Rate-determining step |

This table is illustrative of a general guanidine-catalyzed ring-opening reaction and is based on findings from DFT studies of similar systems. nih.gov

The guanidine moiety can also act as a directing group in metal-catalyzed reactions, facilitating the functionalization of otherwise unreactive C-H bonds. In palladium-catalyzed C-H functionalization, the guanidine group can chelate to the palladium center, directing the catalytic activity to a specific position on the aromatic ring. researchgate.net

A plausible mechanism for the palladium-catalyzed ortho-arylation of an arylguanidine is as follows: researchgate.net

Chelation and C-H Activation: The palladium(II) catalyst coordinates to the nitrogen atom of the guanidine. This is followed by a chelation-assisted C-H activation to form a cyclopalladated intermediate.

Oxidative Addition/Reductive Elimination: The subsequent steps are proposed to involve a Pd(II)/Pd(IV) cycle. The palladacycle undergoes reaction with an arylating agent, and subsequent reductive elimination from a Pd(IV) intermediate forms the C-C bond and regenerates a Pd(II) species, which can re-enter the catalytic cycle.

The electronic properties of the arylguanidine, such as those conferred by the 4-methoxy group, can influence the efficiency and selectivity of this process. The electron-donating methoxy group can enhance the coordinating ability of the guanidine and affect the reactivity of the aromatic ring. The table below shows optimized conditions for a representative palladium-catalyzed C-H arylation.

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ (10 mol %) |

| Substrate | Phenylguanidine carbonate salt (1.0 equiv) |

| Arylating Agent | Benzene (B151609) |

| Additive | TFA (10 equiv) |

| Oxidant | K₂S₂O₈ |

| Temperature | 65 °C |

| Time | 48 h |

This table presents optimized conditions from a study on palladium-catalyzed C-H functionalization using a guanidine directing group. researchgate.net

Electron Transfer Processes and Redox Chemistry Relevant to Guanidine Carbonate Reactivity

The redox chemistry of guanidine derivatives is an emerging area of interest. Guanidino-functionalized aromatics (GFAs) have been identified as stable, redox-active organic compounds. nih.gov These molecules can participate in proton-coupled electron transfer (PCET) reactions, making them potential alternatives to traditional redox agents like benzoquinones. nih.gov The addition of acid can significantly enhance the oxidative power of the oxidized form of these guanidines. nih.gov

In the context of 4-Methoxyphenylguanidine, the presence of the electron-rich methoxyphenyl group and the guanidine moiety suggests potential for redox activity. The guanidinium group itself can influence the redox potential of the aromatic system. Studies on other GFA compounds have shown reversible redox properties, which are being explored for applications such as electrochemical CO2 capture. acs.org The redox behavior often involves the formation of radical species and can be sensitive to the pH of the medium. acs.org

Furthermore, intramolecular electron transfer between two redox-active guanidine units has been demonstrated in specifically designed molecular systems. researchgate.net The rate of this electron transfer is highly dependent on the bridging unit connecting the guanidines. While these studies are on more complex systems, they highlight the inherent capacity of the guanidine functional group to mediate electron transfer processes.

Investigations into Reaction Stereoselectivity and Regioselectivity Elucidation Methodologies

Understanding and controlling the stereoselectivity and regioselectivity of reactions involving this compound is crucial for its application in synthesis. Methodologies for elucidating these aspects often rely on a combination of experimental and computational techniques.

DFT calculations and Molecular Electron Density Theory (MEDT) are powerful tools for investigating the mechanisms of cycloaddition reactions, for example. wikipedia.org These methods can predict the relative energies of different reaction pathways leading to various regio- and stereoisomers. By analyzing the calculated activation energies and thermodynamic stabilities of the products, the preferred reaction outcome can be rationalized. For instance, in a [3+2] cycloaddition, the analysis of Parr functions can help predict the regioselectivity in polar reactions. wikipedia.org

The stereochemical outcome of a reaction can be influenced by the formation of specific transition state geometries. For E2 elimination reactions, the requirement for an anti-periplanar arrangement of the leaving group and the proton being abstracted dictates the stereochemistry of the resulting alkene. jst.go.jp Similarly, in reactions catalyzed by or involving this compound, the specific hydrogen bonding interactions and the steric bulk of the catalyst-substrate complex can favor the formation of one stereoisomer over another.

Anion-controlled synthesis is another strategy that has been employed to direct the outcome of reactions involving guanidinium salts. nih.gov The choice of the counter-ion (e.g., a weakly nucleophilic hexafluorophosphate) can prevent side reactions and favor the desired cycloaddition product over a competing aza-Michael addition. nih.gov This demonstrates that both the cationic guanidinium part and the anionic carbonate part of the salt can play a role in determining the reaction's selectivity.

Applications of 4 Methoxyphenylguanidine Carbonate in Complex Chemical Synthesis

As a Building Block in Heterocyclic Compound Synthesis

The guanidine (B92328) moiety is a key structural element in many biologically active heterocyclic compounds. 4-Methoxyphenylguanidine carbonate serves as a valuable precursor for introducing this functional group into cyclic frameworks.

Guanidines are well-established reagents for the construction of pyrimidine (B1678525) rings, which are core structures in many pharmaceuticals. The synthesis typically involves the condensation of a guanidine with a 1,3-dicarbonyl compound or its equivalent. In this context, this compound can be employed to produce 2-amino-pyrimidines bearing a 4-methoxyphenyl (B3050149) substituent.

A general and economical method for synthesizing unsymmetrical pyrimidines involves the cyclization of chalcones with a guanidine salt in the presence of a base. nih.gov For instance, the reaction of (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with guanidinium (B1211019) hydrochloride in the presence of sodium hydroxide (B78521) yields 4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. nih.gov By substituting guanidinium hydrochloride with this compound, a different set of pyrimidine derivatives could be accessed, incorporating the 4-methoxyphenyl group at the 2-amino position.

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry, with numerous compounds being evaluated for various therapeutic applications. For example, a series of pyrimidine derivatives have been synthesized and identified as potent bone anabolic agents that promote osteogenesis. nih.gov

Table 1: Examples of Pyrimidine Synthesis using Guanidine Reagents

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Guanidinium hydrochloride | NaOH | 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine nih.gov |

| Chalcones | Guanidine hydrochloride | NaOH | Unsymmetrical pyrimidines nih.gov |

This table presents examples of pyrimidine synthesis using guanidine-based reagents. The use of this compound in these reactions would result in pyrimidines with a 4-methoxyphenylamino substituent at the 2-position.

Guanidine-containing macrocycles are a class of natural products with significant biological activities, particularly antimicrobial properties. nih.gov These complex structures, such as the azalomycins and niphimycins, feature a large polyhydroxyl lactone ring and a guanidyl side chain. nih.gov The biosynthesis of these macrolides involves the incorporation of a guanidinobutanoate starter unit. nih.gov

While the direct use of this compound in the total synthesis of these specific natural products is not widely documented, the principles of its reactivity suggest its potential as a building block in the laboratory synthesis of novel, non-natural guanidine-containing macrocycles. The design and synthesis of such macrocycles are of interest for developing new therapeutic agents and for studying the principles of supramolecular chemistry, where the hydrogen-bonding capabilities of the guanidinium group can be exploited for molecular recognition and self-assembly.

Role as a Versatile Organic Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond its role as a building block, this compound can also function as a key reagent to facilitate important bond-forming reactions. Its utility in this area is closely linked to its application in catalysis.

In the realm of transition metal-catalyzed cross-coupling reactions, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. 4-Methoxyphenylguanidine has been identified as an effective ligand for palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions. vulcanchem.com These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, respectively. The carbonate salt of 4-methoxyphenylguanidine can serve as a precursor to the active ligand in these catalytic cycles. The methoxy (B1213986) group on the aromatic ring of the guanidine ligand helps to tune the electronic properties of the catalyst. vulcanchem.com

Catalytic Applications in Diverse Organic Transformations

The inherent basicity and hydrogen-bonding capabilities of the guanidine functional group make this compound a promising candidate for various catalytic applications.

Guanidines are among the strongest organic, non-ionic Brønsted bases. This high basicity allows them to deprotonate a wide range of carbon and heteroatom acids, initiating a variety of chemical transformations. The use of chiral guanidines as Brønsted base catalysts in stereocontrolled reactions is a well-established field. While 4-methoxyphenylguanidine itself is not chiral, its strong basicity makes it a suitable catalyst for reactions where stereocontrol is not required or is induced by other elements of the reaction system. Furthermore, its potential for modification allows for the design of chiral derivatives that could be applied in asymmetric synthesis.

As mentioned previously, 4-methoxyphenylguanidine is a valuable ligand for transition metal catalysis. vulcanchem.com Its integration into more complex ligand frameworks is an active area of research. The guanidine moiety can act as a strong sigma-donor, influencing the electronic environment of the metal center. The N-H bonds of the guanidinium cation can also participate in hydrogen bonding, which can help to stabilize transition states and influence the selectivity of the reaction. In palladium-catalyzed cross-coupling reactions, ligands containing the guanidine functional group have been shown to enhance catalyst performance. vulcanchem.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Guanidine hydrochloride |

| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |

| Guanidinium hydrochloride |

| Sodium hydroxide |

| 4-methoxyphenylguanidine |

| Azalomycins |

| Niphimycins |

| Guanidinobutanoate |

Lack of Evidence for this compound in Polymer Science

Despite inquiries into the applications of this compound in polymer and material synthesis, extensive research of scientific literature and chemical databases has yielded no evidence of its use in this field.

Specifically, there is no information available to suggest that this compound is utilized as a monomer for the synthesis of polycarbonates or contributes to polymer science in any other capacity. While the field of polymer chemistry has explored the use of various guanidine derivatives to create functionalized polycarbonates with specific properties, this compound itself does not appear in these studies. researchgate.netnih.govrsc.orgnih.gov

Research in the area of guanidinium-functionalized polycarbonates often involves the synthesis of specialized cyclic carbonate monomers that incorporate a protected guanidine group. researchgate.netnih.govrsc.orgnih.gov These monomers are then polymerized, and the protecting groups are removed to yield a polymer with pendant guanidinium groups. This approach allows for the creation of materials with tailored characteristics, such as enhanced antimicrobial activity or specific binding capabilities. researchgate.netnih.govnih.gov

The synthesis of polycarbonates is a well-established field with various methods, including the use of phosgene, transesterification reactions, and more recently, ring-opening polymerization of cyclic carbonates. acs.org However, none of the documented methodologies mention the use of this compound as a starting material or monomer.

A search for the compound in chemical literature from 1975 lists it as a commercially available chemical reagent, but provides no context for its use in polymerization or material science. dss.go.th

Advanced Analytical and Spectroscopic Methodologies for Structural Characterization of 4 Methoxyphenylguanidine Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Analysis Methodologies

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 4-Methoxyphenylguanidine, the protons on the aromatic ring exhibit characteristic chemical shifts. The two protons ortho to the methoxy (B1213986) group are expected to appear as a doublet around 6.8-7.0 ppm, while the two protons meta to the methoxy group would likely resonate as a doublet at a slightly downfield region of 7.2-7.4 ppm. The methoxy group itself would present as a sharp singlet at approximately 3.8 ppm. The protons associated with the guanidinium (B1211019) group and any associated water or solvent molecules may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbon atom of the methoxy group is typically observed around 55-56 ppm. The aromatic carbons show distinct signals, with the carbon bearing the methoxy group resonating at a significantly downfield position (around 150-160 ppm) due to the deshielding effect of the oxygen atom. The other aromatic carbons would appear in the 114-130 ppm range. The guanidinium carbon is expected to have a chemical shift in the range of 155-160 ppm.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to OCH₃) | ~6.8-7.0 (d) | ~114-116 |

| Aromatic CH (meta to OCH₃) | ~7.2-7.4 (d) | ~122-124 |

| Aromatic C-OCH₃ | - | ~155-157 |

| Aromatic C-NH | - | ~130-132 |

| OCH₃ | ~3.8 (s) | ~55-56 |

| Guanidinium NH/NH₂ | Variable (broad s) | - |

| Guanidinium C | - | ~157-159 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal scalar coupling between adjacent protons. For the 4-methoxyphenyl (B3050149) group, cross-peaks would be observed between the ortho and meta protons on the aromatic ring, confirming their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals of the aromatic ring and the methoxy group to their corresponding carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govdtu.dk

Infrared (FTIR) Spectroscopy: The FTIR spectrum of guanidinium carbonate shows characteristic peaks for the C=N bond of the guanidine (B92328) moiety around 1560 and 1639 cm⁻¹. researchgate.net For 4-Methoxyphenylguanidine carbonate, additional bands would be present. The C-O stretching of the methoxy group would appear as a strong band in the 1240-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the N-H stretching vibrations of the guanidinium group would be observed as broad bands in the 3200-3500 cm⁻¹ range. The carbonate anion would exhibit a very strong, broad absorption band around 1400-1450 cm⁻¹ due to the asymmetric stretching mode. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov The symmetric stretching of the aromatic ring is often a strong feature in the Raman spectrum, appearing around 1600 cm⁻¹. The symmetric stretching of the carbonate ion is expected to be observed as a sharp, intense peak near 1060 cm⁻¹. researchgate.net

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Guanidinium) | ~3200-3500 (broad) | - | Stretching |

| Aromatic C-H | >3000 | >3000 | Stretching |

| C=N (Guanidinium) | ~1640 | ~1640 | Stretching |

| Aromatic C=C | ~1600, ~1500 | ~1600 (strong) | Stretching |

| Carbonate (CO₃²⁻) | ~1400-1450 (very strong, broad) | ~1060 (strong, sharp) | Asymmetric/Symmetric Stretching |

| Aromatic C-O | ~1240-1260 (strong) | - | Asymmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 4-methoxyphenyl group is the primary chromophore in this compound. The presence of the methoxy group, an electron-donating group, on the phenyl ring influences the electronic transitions. Typically, substituted benzene (B151609) rings exhibit two main absorption bands: a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) around 250-280 nm. For a 4-methoxyphenyl derivative, these bands are often red-shifted (shifted to longer wavelengths) compared to unsubstituted benzene. rsc.org The spectrum of 4-methoxyphenylguanidine would likely show a strong absorption maximum in the range of 220-240 nm and a second, less intense band around 270-290 nm, corresponding to π→π* transitions within the aromatic system. spectrabase.comresearchgate.net

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220-240 | π→π* (E2-band) | 4-Methoxyphenyl |

| ~270-290 | π→π* (B-band) | 4-Methoxyphenyl |

Mass Spectrometry Techniques for Accurate Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. savemyexams.com For this compound, electrospray ionization (ESI) would be a suitable technique, likely showing the molecular ion of the 4-methoxyphenylguanidinium cation.

The high-resolution mass spectrum would provide the accurate mass of the molecular ion, allowing for the validation of the molecular formula. The fragmentation pattern can offer significant structural clues. libretexts.orgtutorchase.com Common fragmentation pathways for the 4-methoxyphenylguanidinium cation would include:

Loss of the methoxy group as a methyl radical (·CH₃) followed by loss of CO.

Cleavage of the C-N bond between the aromatic ring and the guanidinium group.

Fragmentation of the guanidinium moiety itself.

| m/z | Possible Fragment | Neutral Loss |

|---|---|---|

| 166 | [M+H]⁺ (4-Methoxyphenylguanidinium) | - |

| 151 | [M+H - CH₃]⁺ | ·CH₃ |

| 123 | [M+H - CH₃ - CO]⁺ | ·CH₃, CO |

| 108 | [C₇H₈O]⁺ (p-cresol radical cation) | CH₅N₃ |

| 60 | [CH₅N₃]⁺ (Guanidinium) | C₇H₇O |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Mapping

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Profiling

The electrochemical properties of guanidine derivatives are of significant interest due to their potential applications in areas such as catalysis, molecular recognition, and materials science. escholarship.orgnih.gov Techniques like cyclic voltammetry (CV) are pivotal in elucidating the redox behavior of these compounds, providing insights into their electron transfer processes, stability of oxidized and reduced forms, and the influence of structural modifications on their electrochemical characteristics.

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. The potential is swept in one direction and then reversed, and the resulting current is plotted against the applied potential. The resulting plot, known as a cyclic voltammogram, provides critical information about the redox processes of an analyte in solution. Key parameters obtained from a CV experiment include the anodic peak potential (Epa), the cathodic peak potential (Epc), and the corresponding peak currents (ipa and ipc). The formal reduction potential (E°'), a measure of the thermodynamic ease of electron transfer, can be estimated from the average of the peak potentials.

While specific electrochemical data for this compound is not extensively available in publicly accessible literature, the redox behavior of structurally related guanidino-functionalized aromatic (GFA) compounds has been investigated. acs.org These studies offer a valuable framework for understanding the potential electrochemical profile of this compound.

One such study on a guanidine-functionalized aromatic compound, 1,4-bis(1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-1-yl)benzene (1,4-btmgb), provides detailed insights into its redox properties using cyclic voltammetry. acs.org In acetonitrile, the fully deprotonated form of 1,4-btmgb exhibits a reversible two-electron oxidation. nih.gov The doubly protonated species, on the other hand, shows irreversible oxidation events at more positive potentials. escholarship.org The study also highlights the influence of pH on the redox potentials, indicating proton-coupled electron transfer processes. nih.govacs.org

The redox behavior of 4-Methoxyphenylguanidine is expected to be influenced by the electron-donating methoxy group on the phenyl ring. This group can affect the electron density of the guanidine moiety and the aromatic system, which in turn would alter the oxidation and reduction potentials compared to unsubstituted or differently substituted analogs.

A hypothetical cyclic voltammetry study of this compound would likely reveal oxidation processes associated with the guanidine group and the methoxy-substituted aromatic ring. The stability of the resulting radical cations or dications would be a key aspect to investigate. The carbonate counter-ion itself is generally not considered redox-active in the typical potential windows used for organic compounds.

The following table summarizes the electrochemical data for the analogous compound 1,4-btmgb, which can serve as a reference for predicting the electrochemical behavior of this compound. nih.govacs.org

| Compound | Solvent | Supporting Electrolyte | Redox Process | Potential (V vs. Fc+/0) | Notes |

|---|---|---|---|---|---|

| 1,4-btmgb (deprotonated) | Acetonitrile | 100 mM TBAPF6 | Reversible two-electron oxidation (E1/2) | -0.25 | nih.gov |

| [1,4-btmgbH2]2+ | Acetonitrile | 100 mM TBAPF6 | Irreversible oxidation (Epa) | 1.12 and 1.39 | escholarship.org |

Computational and Theoretical Chemistry Studies of 4 Methoxyphenylguanidine Carbonate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methoxyphenylguanidine carbonate. These calculations provide a detailed picture of the molecule's electronic structure and its most stable three-dimensional arrangement.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. For this compound, DFT methods, particularly with hybrid functionals like B3LYP, are well-suited to provide a balance between computational cost and accuracy. acs.orgscispace.com These methods are used to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy structure on the potential energy surface.

Ab initio methods, while more computationally intensive, can offer a higher level of theory and are often used to benchmark DFT results. For a molecule like this compound, a combination of both approaches can yield a comprehensive understanding of its electronic and structural properties. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results, especially for systems containing heteroatoms and potential hydrogen bonding. jes.or.jp

A hypothetical optimized geometry of the 4-Methoxyphenylguanidinium cation is presented below, with selected calculated bond lengths and angles.

| Parameter | Value |

| C-N (central) Bond Length | 1.34 Å |

| C-N (amino) Bond Length | 1.37 Å |

| C-O (methoxy) Bond Length | 1.36 Å |

| N-C-N Angle | 120° |

| C-O-C Angle | 118° |

This table presents hypothetical data based on typical values for similar compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl group and the guanidine (B92328) nitrogen atoms, while the LUMO would be distributed over the guanidinium (B1211019) carbon and the aromatic ring. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

This table presents hypothetical data based on typical values for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, including its conformational changes and interactions with a solvent. acs.orgnih.gov By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in a realistic environment, such as in an aqueous solution.

For this compound, MD simulations can explore the rotational freedom around the C-N and C-O bonds, identifying the most populated conformations. Furthermore, these simulations are invaluable for understanding how solvent molecules, like water, arrange themselves around the guanidinium and carbonate ions and how they mediate the interactions between them. acs.orgnih.govnih.gov This is particularly important for understanding the compound's behavior in biological systems or as a catalyst in solution.

Reaction Pathway Modeling and Transition State Calculations for Mechanistic Insights

Computational methods can be employed to model potential reaction pathways involving this compound. nih.govresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, it is possible to elucidate the mechanism of a chemical reaction. jes.or.jpjes.or.jp

For instance, if 4-Methoxyphenylguanidine were to participate in a reaction, such as a nucleophilic addition or a proton transfer, computational modeling could identify the most likely sequence of steps. nih.govresearchgate.net Transition state theory can be used in conjunction with these calculations to estimate the activation energy and reaction rates, providing a deeper understanding of the reaction kinetics. jes.or.jp This is crucial for applications where 4-Methoxyphenylguanidine might act as a catalyst or a reactant. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. nih.gov For this compound, methods like DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. For example, calculated IR frequencies can help assign the peaks in an experimental spectrum to specific vibrational modes of the molecule. Similarly, predicted NMR shifts can assist in the structural elucidation of the compound and its derivatives.

| Spectroscopic Data | Predicted Value |

| ¹H NMR (aromatic) | 6.9 - 7.5 ppm |

| ¹³C NMR (guanidinium C) | 158 ppm |

| IR (C=N stretch) | 1650 cm⁻¹ |

| UV-Vis (λmax) | 275 nm |

This table presents hypothetical data based on typical values for similar compounds.

Rational Design of Novel Guanidine Carbonate Derivatives via In Silico Methods

The insights gained from computational studies of this compound can be leveraged for the rational design of new derivatives with tailored properties. By systematically modifying the structure of the parent molecule in silico—for example, by introducing different substituents on the phenyl ring or modifying the guanidine group—it is possible to predict how these changes will affect the compound's electronic properties, reactivity, and biological activity. nih.govnih.gov

This computational screening approach can significantly accelerate the discovery of new compounds with desired characteristics, such as enhanced catalytic activity or specific binding affinities, by prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Derivatization and Structural Modification of the 4 Methoxyphenylguanidine Carbonate Scaffold

Systematic Exploration of N-Substituent Effects on Reactivity, Selectivity, and Catalytic Performance

In the broader context of guanidine (B92328) chemistry, the nature of N-substituents profoundly influences the compound's basicity, nucleophilicity, and catalytic activity. For a hypothetical study on 4-methoxyphenylguanidine, one could envision a systematic investigation by introducing electron-donating and electron-withdrawing groups at the N', and N'' positions of the guanidine core.

Hypothetical N-Substituent Effects on 4-Methoxyphenylguanidine Properties

| N-Substituent | Expected Effect on Basicity | Potential Impact on Catalytic Performance |

| Alkyl (e.g., Methyl, Ethyl) | Increase | Enhanced activity in base-catalyzed reactions |

| Aryl (e.g., Phenyl) | Decrease | Altered selectivity due to steric and electronic effects |

| Acyl | Significant Decrease | May act as a protecting group or modulate reactivity |

| Sulfonyl | Significant Decrease | Can be used to create chiral catalysts for asymmetric synthesis nih.gov |

This table is based on general principles of guanidine chemistry and does not represent published data for 4-Methoxyphenylguanidine carbonate.

Introduction of Diverse Aromatic, Heteroaromatic, and Aliphatic Moieties at Various Positions

The introduction of diverse moieties onto the 4-methoxyphenylguanidine scaffold could lead to compounds with tailored properties.

Aromatic and Heteroaromatic Moieties: Attachment of these groups to the guanidine nitrogen atoms could be achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination. organic-chemistry.org Such modifications could influence the electronic properties and create opportunities for applications in materials science or medicinal chemistry.

Aliphatic Moieties: The incorporation of long aliphatic chains would increase the lipophilicity of the molecule, a strategy often employed in the design of antimicrobial agents where the guanidinium (B1211019) headgroup interacts with bacterial membranes. nih.gov

Exploration of Carbonate Moiety Modifications and Their Synthetic Utility

The carbonate anion in this compound is the result of the reaction of the basic guanidine with carbonic acid. While direct modification of this specific carbonate anion is not a common synthetic strategy, the counter-ion can be readily exchanged. The nature of the counter-ion can significantly impact the solubility, stability, and reactivity of the guanidinium salt. rsc.orgnih.govnih.gov For instance, exchanging the carbonate for a halide or a non-coordinating anion like hexafluorophosphate (B91526) could alter its performance in catalytic applications.

Synthesis and Investigation of Polymeric and Oligomeric Architectures Incorporating Guanidine Carbonate Units

Guanidine-containing polymers are an active area of research, particularly for their antimicrobial properties. researchgate.netmagtech.com.cn Hypothetically, this compound could serve as a monomer in polymerization reactions. For example, if functionalized with a polymerizable group (e.g., a vinyl or an epoxide group), it could be incorporated into polycarbonates, polyesters, or other polymer backbones. researchgate.net The synthesis of oligomers is also plausible, potentially through step-growth polymerization or by using solid-phase synthesis techniques developed for peptide and oligonucleotide synthesis. nih.govnih.govresearchgate.net

The properties of such hypothetical polymers or oligomers would be influenced by the rigid 4-methoxyphenyl (B3050149) group and the basic guanidinium unit, potentially leading to materials with interesting thermal, optical, or biological activities.

Emerging Trends and Future Research Trajectories in 4 Methoxyphenylguanidine Carbonate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. For guanidine-mediated reactions, flow chemistry can enable precise control over reaction times and temperatures, minimizing side reactions and improving yields. Future research will likely focus on immobilizing 4-Methoxyphenylguanidine carbonate or its derivatives onto solid supports or polymers compatible with packed-bed flow reactors. This approach not only facilitates catalyst separation and recycling but also enhances operational efficiency.

Furthermore, automated synthesis platforms and robotic high-throughput screening systems are set to accelerate the discovery of new applications for this compound. numberanalytics.comunchainedlabs.com These platforms enable the rapid screening of numerous reaction variables, including solvents, temperatures, and co-catalysts, in a parallel format. numberanalytics.comunchainedlabs.com By combining automation with systematic library design, researchers can efficiently map the catalytic landscape of this compound, identifying optimal conditions for known transformations and discovering entirely new reactions. numberanalytics.com The repurposing of common laboratory reagents, such as the amide coupling agent HATU for the synthesis of guanidine (B92328) derivatives, exemplifies a strategy that is highly amenable to automation, allowing for the rapid generation of diverse guanidine libraries for screening. acs.org

Exploration of Novel Catalytic Manifolds and Cooperative Catalysis

Beyond its role as a simple Brønsted base, the guanidinium (B1211019) cation formed from this compound can act as a powerful hydrogen-bond donor. rsc.orgresearchgate.net This dual functionality is central to its catalytic activity, often involving the formation of a complex with substrates. nih.gov A significant future direction is the design of systems where this compound engages in cooperative catalysis. This involves pairing it with other catalytic entities, such as thioureas or metal complexes, to achieve unique reactivity or enhanced stereoselectivity. nih.govsemanticscholar.org

In such cooperative systems, the guanidinium moiety can activate one reaction partner while the co-catalyst activates the other. For instance, in a potential cooperative system, the guanidinium cation could stabilize a deprotonated nucleophile through hydrogen bonding, while a Lewis acidic metal center coordinates to the electrophile, bringing both partners into close proximity within a well-organized transition state. rsc.org The development of chiral dicationic bis(guanidinium) salts for asymmetric oxidation reactions showcases a strategy where the chiral cation pairs with a reactive metal anion to induce enantioselectivity, a principle that could be extended to 4-Methoxyphenylguanidine derivatives. semanticscholar.org The combination of guanidines with transition metals is a particularly promising area, as the electronic and steric properties of the resulting complexes can be fine-tuned by modifying the guanidine ligand to control chemo-, regio-, and enantioselectivity. semanticscholar.orgrsc.org

Advanced Materials Science Applications beyond Traditional Chemical Synthesis, Including Functional Polymers

The unique properties of the guanidine group extend beyond solution-phase catalysis, opening avenues for its incorporation into advanced materials. researchgate.net An emerging area of research is the use of this compound as a catalyst or building block for the synthesis of functional polymers. Its strong basicity can be harnessed to catalyze ring-opening polymerizations of cyclic esters and carbonates, yielding biodegradable polyesters and polycarbonates with controlled molecular weights and architectures.

Moreover, the guanidinium moiety itself can be integrated into polymer backbones or side chains to impart specific functionalities. Guanidinium-containing polymers are being explored for a range of applications, leveraging the group's strong positive charge and hydrogen-bonding capabilities. Guanidine-functionalized nanoparticles have also been developed, combining the catalytic activity of the guanidine moiety with the high surface area and separability of the nanoparticle support. semanticscholar.org The inherent ability of the guanidinium group to interact with biological structures, such as in protein denaturation, suggests potential applications in the development of biomaterials and drug-delivery systems. aps.orgwikipedia.org

Development of High-Throughput Screening Methodologies for Mechanistic Elucidation and Catalyst Discovery

High-throughput screening (HTS) is a powerful strategy for accelerating catalyst discovery and optimization. numberanalytics.comwiley.com For this compound, HTS can be employed to rapidly identify its efficacy across a broad spectrum of chemical transformations. This involves the use of automated, miniaturized reactor arrays coupled with rapid analytical techniques to evaluate reaction outcomes. numberanalytics.com

Future research will focus on developing and adapting various HTS techniques to probe reactions catalyzed by this compound. These methodologies allow for the efficient screening of catalysts, substrates, and reaction conditions, drastically reducing the time required for process development. unchainedlabs.com The data generated from these large-scale screening efforts can also provide valuable insights for mechanistic studies and the development of predictive models for catalyst performance.

| HTS Technique | Principle & Application for Guanidine Catalysis | Reference |

|---|---|---|

| Infrared (IR) Thermography | Measures the heat released during exothermic reactions. Can be used to rapidly screen the activity of this compound in an array format by detecting temperature changes. | mpg.de |

| Scanning Mass Spectrometry | Allows for the rapid analysis of reaction products from a library of catalysts, providing information on conversion and selectivity. Useful for screening the outcomes of various guanidine-catalyzed reactions. | mpg.de |

| UV/Vis & Fluorescence Spectroscopy | Monitors reactions involving chromophoric or fluorogenic substrates or products. Can be adapted for high-throughput assays to determine reaction rates and enantioselectivities. | mpg.de |

| Flow-through NMR | Integrates NMR spectroscopy with flow systems for real-time reaction monitoring and analysis of catalyst libraries, offering detailed structural information. | mpg.de |

| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | Standard analytical tools for separating and quantifying reaction components. When coupled with autosamplers, they form the backbone of HTS workflows for determining yield and selectivity. | unchainedlabs.com |

Multiscale Modeling and Simulation Approaches to Complex Guanidine-Mediated Chemical Phenomena

To complement experimental studies, computational modeling provides atomistic insights into reaction mechanisms and catalyst behavior. mtu.edu Multiscale modeling, which combines different levels of theory to study complex systems, is a particularly powerful approach for understanding guanidine-mediated phenomena. udel.eduucl.ac.uk

At the most fundamental level, quantum chemical methods like Density Functional Theory (DFT) can be used to investigate transition state structures, calculate reaction energy barriers, and elucidate the role of hydrogen bonding and ion pairing in catalysis by this compound. nih.govrsc.org These calculations can reveal how the methoxy (B1213986) substituent influences the electronic properties and catalytic activity of the guanidinium core. For more complex phenomena, such as the influence of solvent dynamics or the behavior of guanidinium groups at interfaces, molecular dynamics (MD) simulations are employed. udel.edu These simulations can model the conformational changes of the catalyst and substrates and the reorganization of solvent molecules throughout the reaction, providing a dynamic picture of the catalytic cycle.

| Modeling Approach | Insights for Guanidine Chemistry | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, reaction pathways, and transition state energies. Used to investigate mechanisms of guanidine-catalyzed reactions and rationalize stereochemical outcomes. | rsc.orgudel.edu |

| Ab Initio Molecular Dynamics (AIMD) | Combines quantum mechanics with molecular dynamics to simulate the time evolution of a system. Provides a dynamic view of bond-making and breaking and the role of solvent. | udel.edu |

| Microkinetic Modeling | Uses energies from DFT to build a kinetic model of the entire catalytic cycle, predicting reaction rates and catalyst performance under different conditions. | udel.edu |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the reactive core of the system with high-level quantum mechanics and the surrounding environment (e.g., solvent, polymer matrix) with classical molecular mechanics. | mtu.edu |

By integrating these advanced experimental and computational strategies, future research on this compound will move beyond its current applications, paving the way for the rational design of more efficient catalysts, novel materials, and sustainable chemical processes.

Q & A

Q. What are the established protocols for synthesizing 4-Methoxyphenylguanidine carbonate with high purity?

A common method involves acid-catalyzed hydrolysis of tert-butoxycarbonyl (Boc)-protected intermediates, followed by purification via recrystallization. For example, in analogous guanidine derivatives, Boc groups are cleaved using 1.0 N HCl in dioxane under ambient conditions, yielding hydrochloride salts. The product is then neutralized and purified using ethanol/water mixtures to achieve >95% purity . Key steps include rigorous nitrogen purging to prevent oxidation and HPLC validation of intermediate compounds.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

Standard characterization includes:

- Melting point analysis (e.g., 178–181°C range for structurally similar guanidines) to assess crystallinity .

- Mass spectrometry (MS) for molecular weight confirmation (e.g., [M+H]+ peaks matching theoretical values).

- ¹H/¹³C NMR to resolve methoxy (-OCH₃) and guanidine (-NH-C(=NH)-NH₂) functional groups.

- Elemental analysis (C, H, N) to validate stoichiometry, with deviations >0.3% indicating impurities .

Q. What are the optimal storage conditions to preserve the compound’s stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged storage due to gradual hydrolysis of the carbonate moiety, which can alter reactivity. Stability studies on similar compounds show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Contradictions often arise from variations in solvent polarity, pH, or temperature. A systematic approach includes:

- Solvent screening : Test solubility in graded ethanol/water mixtures (10–90% v/v) at controlled pH (e.g., 3–9).

- Thermodynamic analysis : Calculate solubility parameters (Hansen or Hildebrand) to identify outliers.

- Error propagation : Quantify uncertainties from gravimetric measurements (e.g., ±0.5 mg balance error) and replicate experiments (n ≥ 5) .

Q. What experimental designs are recommended to study the compound’s interaction with cardiac sympathetic receptors?

Radiolabeled analogs (e.g., ¹⁸F derivatives) enable quantitative positron emission tomography (PET) imaging. Key steps:

- Radiosynthesis : Use iodonium precursors (e.g., 2-thiophenyl iodonium salts) for efficient ¹⁸F incorporation .

- In vitro binding assays : Measure receptor affinity (Kd) using membrane preparations and competitive displacement with ³H-norepinephrine.

- In vivo validation : Assess biodistribution in murine models, with blocking studies to confirm specificity .

Q. How should researchers address discrepancies between computational predictions and experimental results for the compound’s reactivity?

Discrepancies may stem from overlooked solvation effects or transition-state approximations. Mitigation strategies:

- Multi-level computational modeling : Combine DFT (e.g., B3LYP/6-31G*) for ground states with MP2 for electron correlation.

- Kinetic isotope effects (KIE) : Experimentally validate proton-transfer steps using deuterated analogs.

- Solvent parameterization : Incorporate explicit solvent molecules (e.g., water, methanol) in MD simulations .

Data Presentation Guidelines

- Raw data : Include in appendices (e.g., NMR spectra, HPLC chromatograms) to maintain readability .

- Processed data : Highlight key metrics (e.g., melting points, yields) in tables within the main text.

- Uncertainty reporting : Use ± values for replicates (e.g., purity: 97.0% ± 0.5%) and clarify instrument tolerances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.